molecular formula C16H28N2O2 B12697340 N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide CAS No. 94253-06-2

N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide

Cat. No.: B12697340
CAS No.: 94253-06-2
M. Wt: 280.41 g/mol
InChI Key: RASSWWSAQMWSMS-UHFFFAOYSA-N
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Description

N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide is a synthetic organic compound that belongs to the class of epoxy compounds These compounds are characterized by the presence of an epoxide group, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide typically involves the following steps:

    Epoxidation: The starting material, p-menth-2-ene, undergoes an epoxidation reaction to form the epoxide group. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Amidation: The epoxide intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, this compound. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can yield various substituted amides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1,8-Epoxy-p-menth-2-yl)-1-pyrrolidineacetamide: is similar to other epoxy compounds such as epoxides and oxiranes.

    Comparison: Compared to other epoxy compounds, this compound may have unique properties due to the presence of the pyrrolidineacetamide moiety, which can influence its reactivity and biological activity.

Conclusion

This compound is a compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

94253-06-2

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

2-pyrrolidin-1-yl-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide

InChI

InChI=1S/C16H28N2O2/c1-15(2)12-6-7-16(3,20-15)13(10-12)17-14(19)11-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3,(H,17,19)

InChI Key

RASSWWSAQMWSMS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2)NC(=O)CN3CCCC3)C)C

Origin of Product

United States

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